molecular formula C18H24N4O2 B2873253 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1788558-26-8

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2873253
CAS No.: 1788558-26-8
M. Wt: 328.416
InChI Key: ZSWGUDMMUMNGPI-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic chemical compound designed for life science research and development. This molecule features a 1,2,3-triazole moiety linked to a piperidine ring, a structural motif commonly found in compounds investigated for their biological activity . Similar triazole-containing structures have been explored in medicinal chemistry for their potential as kinase inhibitors, which are a significant class of targets in oncology and other disease areas . The integration of the triazole ring system is a frequent strategy in drug discovery due to its favorable physicochemical properties and ability to participate in key hydrogen bonding interactions with biological targets . Research into analogous compounds has shown that such molecules can act by competitively inhibiting enzyme activity, such as that of protein kinases, which play critical roles in cellular signaling pathways . This makes them valuable tools for probing disease mechanisms in preclinical studies, including investigations into cancer cell proliferation and survival . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14(2)15-3-5-17(6-4-15)24-13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGUDMMUMNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Azidopiperidine

4-Azidopiperidine serves as the azide component for the CuAAC reaction. Its synthesis proceeds via nitration, reduction, and diazotization:

  • Nitration : Piperidine is nitrated at the 4-position using fuming nitric acid and sulfuric acid to yield 4-nitropiperidine.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to 4-aminopiperidine.
  • Diazotization and Azidation : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium intermediate, which is subsequently substituted with sodium azide (NaN₃) to afford 4-azidopiperidine.

Key Reaction Conditions :

  • Nitration: 0–5°C, 48 hours.
  • Reduction: 50 psi H₂, 25°C, 12 hours.
  • Diazotization: 0°C, 2 hours.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide reacts with propargyl bromide under CuAAC conditions to form the triazole ring:

$$
\text{4-Azidopiperidine} + \text{Propargyl bromide} \xrightarrow{\text{CuSO₄, Sodium ascorbate}} \text{4-(1H-1,2,3-Triazol-1-yl)piperidine}
$$

Procedure :

  • 4-Azidopiperidine (1.0 mmol) and propargyl bromide (1.2 mmol) are dissolved in a 1:2 mixture of water and methanol.
  • Copper(II) sulfate (0.1 mmol) and sodium ascorbate (0.2 mmol) are added.
  • The reaction is stirred at 25°C for 12 hours, yielding 4-(1H-1,2,3-triazol-1-yl)piperidine after column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 85–90% (typical for CuAAC).

Synthesis of 2-(4-Isopropylphenoxy)ethanone

Alkylation of 4-Isopropylphenol

4-Isopropylphenol is alkylated with 1,2-dibromoethanone under basic conditions to install the ethanone moiety:

$$
\text{4-Isopropylphenol} + \text{1,2-Dibromoethanone} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Bromo-2-(4-isopropylphenoxy)ethanone}
$$

Procedure :

  • 4-Isopropylphenol (1.0 mmol) and 1,2-dibromoethanone (1.1 mmol) are combined in dry dimethylformamide (DMF).
  • Potassium carbonate (2.0 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
  • The product is isolated via vacuum distillation and recrystallized from ethanol.

Yield : 70–75%.

Final Coupling: Nucleophilic Substitution

The piperidine-triazole fragment reacts with the bromoethanone intermediate to form the target compound:

$$
\text{4-(1H-1,2,3-Triazol-1-yl)piperidine} + \text{1-Bromo-2-(4-isopropylphenoxy)ethanone} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$

Procedure :

  • 4-(1H-1,2,3-Triazol-1-yl)piperidine (1.0 mmol) and 1-bromo-2-(4-isopropylphenoxy)ethanone (1.05 mmol) are dissolved in DMF.
  • Potassium carbonate (2.0 mmol) is added, and the reaction is heated to 80°C for 8 hours.
  • Purification via column chromatography (SiO₂, dichloromethane/methanol) yields the final product.

Yield : 65–70%.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 1H, triazole-H), 7.25 (d, J = 8.4 Hz, 2H, aromatic-H), 6.85 (d, J = 8.4 Hz, 2H, aromatic-H), 4.45 (m, 2H, piperidine-H), 3.95 (s, 2H, OCH₂CO), 3.20 (m, 4H, piperidine-H), 2.90 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).
  • IR (KBr) : 3110 cm⁻¹ (C–H triazole), 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O).
  • MS (ESI+) : m/z 329.2 [M+H]⁺.

Purity and Yield Optimization

  • HPLC Purity : >98% (C18 column, acetonitrile/water).
  • Recrystallization Solvent : Ethanol/water (4:1).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Advantages Limitations
CuAAC CuSO₄, sodium ascorbate 85–90 High regioselectivity, mild conditions Requires metal catalyst
Phenoxy-ethanone synthesis K₂CO₃, DMF 70–75 Simple alkylation Competing elimination side reactions
Final coupling K₂CO₃, DMF, 80°C 65–70 Direct displacement Moderate yield due to steric hindrance

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the triazole or phenoxy rings.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID (Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidine-1,2,3-triazole 4-Isopropylphenoxy 327.4 Lipophilic, potential CNS penetration
5i () Piperazine-benzothiazole Diphenyltriazolylthio 593.17 Anticancer activity (IC₅₀ data)
2cab () Pyrrolidinyl-triazole 4-Methoxyphenyl 287.1 High yield (89%), solid-state stability
13a () Piperazine-tetrazole Allylpiperazine Not reported IR/NMR-confirmed synthesis
9g () Dichlorophenyl-triazole 2,4-Dichlorophenyl Not reported Dual N-1/N-2 alkylation routes
2dan () Azepane-triazole 2,4-Difluorophenyl 375.3 98% yield, antifungal potential

Key Observations :

  • Heterocyclic Amine Variation : Piperidine (target) vs. piperazine (5i, 13a) or azepane (2dan). Piperazine derivatives often exhibit enhanced solubility due to higher basicity, while piperidine may improve blood-brain barrier penetration .
  • Triazole Substituents: The 4-isopropylphenoxy group in the target compound offers steric bulk compared to smaller substituents like methoxy (2cab) or halogens (9g). This could influence target binding selectivity .
  • Biological Activity: Compounds with benzothiazole (5i) or nitroimidazole () moieties show anticancer effects, suggesting that the target compound’s isopropylphenoxy group might similarly modulate cytotoxicity .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , where haloethanones react with amines (e.g., piperidine) under nucleophilic conditions .
  • High-yield routes (e.g., 98% for 2dan) emphasize the efficiency of copper-catalyzed azide-alkyne cyclization (CuAAC) for triazole formation, a method applicable to the target compound .

Spectroscopic Characterization

Table 3: Spectral Data Comparisons

Compound Name / ID (Source) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass (m/z)
Target Compound Predicted: 1.4–3.5 (piperidine), 7.3–8.1 (triazole), 6.7–7.2 (phenoxy) 165–170 (C=O), 120–150 (aromatic) 328 [M+H]+
5i () 7.2–8.5 (benzothiazole, triazole) 165 (C=O), 150–160 (aromatic) 593.17 [M]+
2cab () 2.8–3.2 (pyrrolidine), 7.6 (triazole) 169 (C=O), 115–130 (aromatic) 287 [M+H]+

Key Observations :

  • The target compound’s ¹H NMR would distinguish the isopropyl group (δ ~1.2–1.4, doublet) and piperidine protons (δ ~1.5–3.5), while the triazole proton resonates near δ 8.0 .
  • Mass spectrometry (e.g., ESI-MS) is critical for confirming molecular weight, as seen in and .

Biological Activity

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4OC_{17}H_{24}N_{4}O, with a molecular weight of 304.40 g/mol. The structure features a piperidine ring linked to a triazole moiety and an isopropylphenoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of triazole-containing compounds often involves click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the 1,2,3-triazole ring. The specific synthetic pathway for this compound typically includes:

  • Formation of the Triazole Ring : Reacting an azide with an alkyne in the presence of a copper catalyst.
  • Piperidine Integration : Introducing piperidine to form the desired piperidinyl-triazole structure.
  • Phenoxy Substitution : Attaching the isopropylphenoxy group through nucleophilic substitution.

Antibacterial Activity

Research indicates that compounds containing the 1,2,3-triazole structure exhibit varying degrees of antibacterial activity. In vitro studies have shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against strains such as Escherichia coli and Staphylococcus aureus.
  • Some derivatives demonstrated significant antibacterial effects with MIC values ranging from 8 to 32 µg/mL.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In particular:

  • The compound showed cytotoxic effects on various cancer cell lines including HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 values for cytotoxicity assays ranged between 10 to 30 µM across different cell lines, indicating moderate to high potency.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

  • Study on Antibacterial Effects :
    • A series of triazole derivatives were tested against Bacillus subtilis and E. coli, revealing that certain modifications enhanced antibacterial efficacy (IC50 values as low as 9.7 µM) .
  • Anticancer Research :
    • A study highlighted that triazole-based compounds exhibited significant cytotoxicity against HL-60 cells with IC50 values ranging from 10 to 27 µM . This suggests potential for development into anticancer agents.

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Values
Compound AAntibacterialE. coli16 µg/mL
Compound BAnticancerHL-6012 µM
Compound CAntibacterialBacillus subtilis8 µg/mL
Compound DAnticancerMCF-725 µM

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